molecular formula C16H25NO2 B2987403 decyl isonicotinate CAS No. 93145-74-5

decyl isonicotinate

Cat. No.: B2987403
CAS No.: 93145-74-5
M. Wt: 263.381
InChI Key: FCQDHSSRNVWWOE-UHFFFAOYSA-N
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Description

Decyl isonicotinate is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl isonicotinate can be synthesized through the esterification of isonicotinic acid with decanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is typically carried out under reflux conditions with an excess of decanol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Decyl isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Decyl isonicotinic acid.

    Reduction: Decyl isonicotinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of decyl isonicotinate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ester group can undergo hydrolysis, releasing isonicotinic acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl isonicotinate is unique due to its specific esterification at the 4-position of the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form micelle-like aggregates makes it particularly useful in drug delivery and surfactant applications .

Properties

IUPAC Name

decyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-19-16(18)15-10-12-17-13-11-15/h10-13H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQDHSSRNVWWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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